Antibacterial Activity of 3-Allyl-4-Hydroxybenzoic Acid Versus Alkyl Parabens
The antibacterial activity of 3-allyl-4-hydroxybenzoic acid was directly compared against a panel of alkyl p-hydroxybenzoates (propyl, isopropyl, butyl, isobutyl, pentyl, isopentyl, allyl, hydroxyethyl, and dihydroxypropyl esters) in a systematic investigation of alkenylhydroxybenzoic acid derivatives [1]. 3-Allyl-4-hydroxybenzoic acid demonstrated antibacterial activity, establishing the allyl-substituted scaffold as a validated antimicrobial chemotype. The corresponding methyl ester (target compound) is expected to exhibit enhanced antimicrobial potency relative to the free acid based on the established structure-activity relationship that esterification of phenolic acids increases antimicrobial efficacy [2].
| Evidence Dimension | Antibacterial activity (qualitative screening) |
|---|---|
| Target Compound Data | 3-Allyl-4-hydroxybenzoic acid: positive antibacterial activity |
| Comparator Or Baseline | Ethyl ester of 3-(3-methyl-2-butenyl)-4-hydroxybenzoic acid: positive antibacterial activity; panel of alkyl p-hydroxybenzoate esters: comparative reference set |
| Quantified Difference | Antibacterial activity present in allyl-substituted scaffold; quantitative MIC data not reported in this study |
| Conditions | Antibacterial screening of alkenylhydroxybenzoic acid derivatives; comparator set included propyl, isopropyl, butyl, isobutyl, pentyl, isopentyl, allyl, hydroxyethyl, and dihydroxypropyl p-hydroxybenzoate esters [1] |
Why This Matters
This study validates that the 3-allyl substitution pattern supports antibacterial activity, whereas conventional parabens lack the allyl functionality required for downstream synthetic derivatization.
- [1] Studies on Novobiocin and Related Compounds. II. Syntheses of Alkenylhydroxybenzoic Acid Derivatives. Yakugaku Zasshi. 1961;81(3):453-457. View Source
- [2] Feldeková E, Kosová M, Berčíková M, Dragoun M, Klojdová I, Hrádková I, Šmidrkal J. Antimicrobial properties of phenolic acid alkyl esters. Czech Journal of Food Sciences. 2022;40(6):438-444. doi:10.17221/135/2022-CJFS. View Source
